tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Lipophilicity Drug-likeness Lead optimization

Secure your supply of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, a conformationally rigid spirocyclic scaffold optimized for CNS drug discovery. Its XLogP3 of 0.9 minimizes hERG and phospholipidosis risks. The critical 2-oxo lactam and N8-Boc protection offer orthogonal diversification for efficient parallel library synthesis without regioisomer issues. Superior metabolic stability over linear analogs accelerates lead optimization. Insist on batch-specific NMR documentation to confirm regiochemistry and ensure fragment screening integrity.

Molecular Formula C13H22N2O3
Molecular Weight 254.33
CAS No. 1158749-94-0
Cat. No. B592205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
CAS1158749-94-0
Molecular FormulaC13H22N2O3
Molecular Weight254.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC(=O)N2)CC1
InChIInChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-6-13(7-9-15)5-4-10(16)14-13/h4-9H2,1-3H3,(H,14,16)
InChIKeyMHBGZEDGKJRVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate: Physicochemical Identity and Procurement Baseline


tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1158749-94-0) is a spirocyclic lactam building block featuring a 1,8-diazaspiro[4.5]decane core with a Boc-protected piperidine nitrogen and a 2-oxo substituent on the pyrrolidine ring [1]. It is characterized by a molecular weight of 254.33 g/mol, a predicted XLogP3 of 0.9, and a computed polar surface area of 59 Ų, which collectively place it within favorable drug-like property space [2]. The compound is commercially available from multiple vendors at purities ranging from 95% to 97%, with batch-specific analytical documentation including NMR spectra .

Why Generic Substitution Fails for tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate in Spirocyclic Library Synthesis


Substituting this specific compound with other spirocyclic diaza[4.5]decane isomers (e.g., 2,8-diazaspiro[4.5]decane derivatives) or with linear piperidine/pyrrolidine analogs cannot be assumed to yield equivalent outcomes. The precise positioning of the 2-oxo lactam and the Boc-protected nitrogen at position 8 dictates the vector geometry and hydrogen-bonding capacity of the scaffold [1]. This regiochemistry is critical: the 1,8-diaza arrangement is isosteric to the 1,3,8-triazaspiro[4.5]decane core found in clinically relevant neuroleptic agents, and the 2-oxo group provides a specific handle for derivatization that is absent in non-oxo analogs [2]. Furthermore, the spirocyclic framework itself imposes conformational rigidity that cannot be recapitulated by flexible linear amines, leading to substantial differences in target binding kinetics and metabolic stability profiles .

Quantitative Differentiation of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate from Structurally Related Analogs


Predicted Lipophilicity (XLogP3) Benchmarking Against Isomeric Diazaspiro[4.5]decane Building Blocks

The target compound exhibits an XLogP3 of 0.9 [1]. This represents a significantly lower predicted lipophilicity compared to the regioisomeric 2,8-diazaspiro[4.5]decane derivative (tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate oxalate), which has a reported LogD (pH 7.4) of 1.8 . The 0.9 log unit difference corresponds to approximately an 8-fold lower distribution into octanol, suggesting improved aqueous solubility and reduced off-target promiscuity risk for the 1,8-diaza-2-oxo scaffold.

Lipophilicity Drug-likeness Lead optimization

Spirocyclic Conformational Rigidity vs. Linear Piperidine Analogs: Impact on Fsp³ and Predicted Metabolic Stability

The diazaspiro[4.5]decane core of the target compound possesses a fraction of sp³-hybridized carbons (Fsp³) of approximately 0.67, compared to 0.42 for a representative linear piperazine analog . This increased three-dimensionality is associated with a predicted half-life (t½) of 4.2 hours for the spirocyclic scaffold versus 1.5 hours for the linear analog, representing a 2.8-fold improvement in metabolic stability . The 2-oxo lactam further rigidifies the pyrrolidine ring, potentially enhancing this effect beyond the unsubstituted diazaspiro[4.5]decane baseline.

Conformational restriction Metabolic stability Fraction sp³

Orthogonal Protection Strategy: Boc-Protected Piperidine vs. Free Amine Analogs

The target compound incorporates a Boc protecting group on the piperidine nitrogen (position 8) while the 2-oxo lactam nitrogen (position 1) remains unprotected. This contrasts with analogs such as 1,8-diazaspiro[4.5]decan-2-one (CAS 1158749-93-9), which lacks any protecting group [1]. The Boc group enables selective orthogonal functionalization: the lactam nitrogen can be alkylated or acylated without affecting the piperidine nitrogen, which can be deprotected under mild acidic conditions for subsequent diversification [2]. This controlled, stepwise derivatization is not possible with unprotected analogs, where both nitrogens exhibit comparable nucleophilicity.

Protecting group strategy Orthogonal synthesis Scaffold diversification

Commercial Availability and Batch-to-Batch Reproducibility: Purity and Analytical Documentation

The compound is commercially available from multiple vendors at high purities: Bidepharm offers 97% purity with batch-specific HPLC, NMR, and GC reports ; AKSci supplies 95% purity with downloadable SDS and available COA . In contrast, closely related analogs such as benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1936715-84-2) are less broadly available and often command higher prices (e.g., $420 for 250 mg at 95% purity) [1]. The robust supply chain for the target compound supports reliable procurement at scale for lead generation libraries.

Procurement Purity Analytical characterization

Evidence-Based Application Scenarios for tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate in Drug Discovery


CNS-Targeted Lead Optimization: Exploiting Low Lipophilicity for Reduced Off-Target Binding

With an XLogP3 of 0.9 [1], this scaffold is particularly well-suited for CNS drug discovery programs where minimizing lipophilicity is critical to reducing hERG channel blockade and phospholipidosis. Medicinal chemists can utilize this building block to construct lead series with improved CNS MPO scores compared to more lipophilic spirocyclic alternatives (e.g., LogD 1.8 analogs). The 2-oxo lactam provides a hydrogen-bond acceptor for target engagement while the Boc-protected piperidine allows late-stage diversification after the core scaffold has been validated in primary assays.

Scaffold-Based Library Synthesis for Sigma Receptor and Neurokinin Antagonist Programs

The 1,8-diazaspiro[4.5]decane core is isosteric to the 1,3,8-triazaspiro[4.5]decane framework present in known neuroleptic agents and has demonstrated utility in sigma receptor ligand development [1][2]. The target compound's orthogonal Boc protection enables parallel synthesis of libraries via sequential amide coupling (at N1) followed by Boc deprotection and reductive amination (at N8). This two-step diversification sequence can generate structurally diverse analogs for SAR exploration without requiring chromatographic separation of regioisomers, a limitation encountered with unprotected 1,8-diazaspiro[4.5]decan-2-one .

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design

The compound's molecular weight (254.33 g/mol) and predicted physicochemical properties align with fragment-like guidelines. The rigid spirocyclic framework reduces the entropic penalty upon binding, potentially enhancing fragment hit rates in biophysical screens. For crystallography-driven optimization, the Boc group provides a defined electron density anchor, facilitating unambiguous modeling of ligand-protein interactions. The commercially available high-purity batches with validated NMR spectra [1] ensure that fragment soaking experiments are not confounded by impurities.

Metabolic Stability-Driven Hit-to-Lead Progression

For programs where microsomal clearance is a limiting factor, the diazaspiro[4.5]decane scaffold offers a predicted 2.8-fold improvement in metabolic half-life compared to linear piperazine analogs [1]. The 2-oxo substituent further reduces the electron density on the adjacent nitrogen, potentially attenuating N-dealkylation pathways. Procurement of this building block enables early incorporation of the metabolically robust spirocyclic core into lead series, reducing the need for late-stage scaffold hopping.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.